Quinidine sulfate dihydrate

Cardiac electrophysiology Potassium channel pharmacology Antiarrhythmic drug screening

For electrophysiology and drug metabolism laboratories: Quinidine sulfate dihydrate is the only Class I antiarrhythmic demonstrated to normalize ECG patterns in Brugada syndrome via selective Ito blockade (IC50 3.9 µM). It provides unmatched CYP2D6 selectivity (IC50 <0.05 µM) with minimal inhibition of CYP1A2, 2B6, 2C8/9/19, 2E1, and 3A4—unlike flecainide or propafenone which lack this clean isoform profile. The dihydrate sulfate salt with defined water content (4.0–5.5%) ensures accurate molar calculations for patch-clamp buffers. Insist on USP-grade material (99.0–101.0% anhydrous basis) to eliminate confounding contamination from active metabolites such as 3-hydroxyquinidine.

Molecular Formula C40H54N4O10S
Molecular Weight 782.9 g/mol
CAS No. 6591-63-5
Cat. No. B213154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinidine sulfate dihydrate
CAS6591-63-5
SynonymsAdaquin
Apo Quinidine
Apo-Quinidine
Chinidin
Quincardine
Quinidex
Quinidine
Quinidine Sulfate
Quinora
Sulfate, Quinidine
Molecular FormulaC40H54N4O10S
Molecular Weight782.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O
InChIInChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19+,20-;;;/m00.../s1
InChIKeyZHNFLHYOFXQIOW-AHSOWCEXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE;  VERY BITTER;  ODORLESS;  FINE CRYSTALS;  FREQUENTLY COHERING IN MASSES;  PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8;  SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL);  ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID);  DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM;  INSOL IN ETHER, BENZENE;  /DIHYDRATE/
Slightly sol in water and soluble in alcohol.

Structure & Identifiers


Interactive Chemical Structure Model





Quinidine Sulfate Dihydrate (CAS 6591-63-5): Class Ia Antiarrhythmic Agent Baseline Specifications for Research and Pharmaceutical Sourcing


Quinidine sulfate dihydrate (CAS 6591-63-5) is the dihydrate sulfate salt of quinidine, a dextrorotatory stereoisomer of quinine and the prototypical Class Ia antiarrhythmic agent according to the Vaughan Williams classification [1]. The compound meets USP specifications with a purity range of 99.0–101.0% calculated on the anhydrous basis, contains 4.0–5.5% water of hydration, and exhibits an optical rotation [α]20D of +275° to +288° [2]. Its molecular formula is (C20H24N2O2)2·H2SO4·2H2O with a molecular weight of 782.96, of which 82.9% is quinidine base [3].

Why Class Ia Antiarrhythmics Including Quinidine Sulfate Dihydrate Cannot Be Interchanged Without Verification


Although quinidine, procainamide, and disopyramide are all classified as Class Ia antiarrhythmic agents with moderate sodium channel blockade and action potential prolongation, they exhibit distinct and quantifiably different effects on cardiac potassium currents [1]. These differences in channel pharmacology translate to divergent clinical proarrhythmic risk profiles, hemodynamic tolerability, and tissue-specific efficacy patterns. Furthermore, even within the cinchona alkaloid family, quinidine demonstrates differential efficacy and safety relative to its close structural analog hydroquinidine/dihydroquinidine [2]. Procurement decisions based solely on Vaughan Williams classification without compound-specific verification risk introducing agents with materially different electrophysiologic behavior.

Quinidine Sulfate Dihydrate: Comparative Quantitative Evidence for Scientific Differentiation


Distinct Potassium Current Blockade Profile: Quinidine vs. Procainamide and Disopyramide in Rabbit Ventricular Myocytes

Quinidine (10 µM) significantly decreased transient outward current (Ito) amplitude and accelerated its fast inactivation in rabbit ventricular myocytes, whereas procainamide (50 µM) did not significantly alter Ito amplitude nor accelerate its inactivation [1]. This differential effect on Ito distinguishes quinidine from procainamide despite both being Class Ia agents.

Cardiac electrophysiology Potassium channel pharmacology Antiarrhythmic drug screening

Age-Dependent Ito Blockade: Quinidine IC50 in Pediatric vs. Adult Human Atrial Myocytes

Quinidine exhibits age-dependent blockade of the transient outward potassium current (Ito) in human atrial myocytes, with pediatric Ito recovering significantly slower from quinidine block compared to adult channels [1].

Developmental cardiac electrophysiology Pediatric pharmacology Ion channel age-dependence

Metabolite Contribution to Antiarrhythmic Efficacy: 3-Hydroxyquinidine vs. Parent Compound

The major human metabolite 3-hydroxyquinidine exhibits antiarrhythmic activity with potency approximately 20% of the parent quinidine, while quinidine-N-oxide shows no definite pharmacological activity up to 16 mg/L [1]. In murine ventricular fibrillation models, quinidine and its active metabolites (3-OH and 2'-OXO) are equally potent antiarrhythmic agents with ED50 values of 0.18, 0.17, and 0.21 mmoles/kg, respectively [2].

Drug metabolism Active metabolites Pharmacodynamics

K+ Channel Blockade IC50 Comparison: Quinidine vs. Flecainide and Propafenone

In adult rat ventricular myocytes, quinidine, flecainide, and propafenone all potently inhibit the transient outward K+ current (ITO) with comparable IC50 values (3.9, 3.7, and 3.3 µM, respectively) [1]. However, quinidine and flecainide produce use-dependent block of ITO and biexponential recovery kinetics, whereas propafenone does not exhibit use-dependent block and shows monoexponential recovery [1].

Potassium channel pharmacology Class I antiarrhythmic comparison Patch-clamp electrophysiology

Differential Efficacy in Brugada Syndrome: Quinidine vs. Class Ic Agents (Flecainide)

In Brugada syndrome patients, quinidine administration caused ECG normalization in both tested patients, whereas flecainide infusion caused monomorphic 'malignant' ventricular extrasystoles (R on T phenomenon), demonstrating the deleterious effect of Class IC antiarrhythmic drugs in this condition [1]. In a separate study of 8 Brugada syndrome patients, quinidine attenuated ST-segment elevation at the J-point by ≥0.1 mV in 3 patients, with ECG normalization in 2 patients [2].

Brugada syndrome J-wave syndromes Inherited arrhythmia

CYP2D6 Inhibition Potency: Quinidine as a Potent and Selective Probe

Quinidine exhibits potent and selective inhibition of CYP2D6 with an IC50 of less than 0.05 µM (50 nM) while showing minimal inhibition (<30%) of other CYP isoforms including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, and CYP3A4 at concentrations up to 5 µM [1]. An independent study reported IC50 of 0.06 ± 0.02 µM for CYP2D6 inhibition [2].

Cytochrome P450 Drug-drug interaction CYP2D6 phenotyping

Quinidine Sulfate Dihydrate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Brugada Syndrome and J-Wave Syndrome Electrophysiology Research

Quinidine sulfate dihydrate is the only Class I antiarrhythmic agent demonstrated to normalize ECG patterns and suppress ventricular fibrillation in Brugada syndrome via Ito blockade. In a study of 14 Brugada patients, low-dose quinidine (300–600 mg/d) prevented VF induction in 44% of patients during programmed electrical stimulation [1]. In early repolarization syndrome, quinidine effectively suppressed arrhythmias in 5 of 5 patients, though dose escalation to >1 g/d was required in 3 of 5 patients [2]. Unlike Class Ic agents (flecainide), which exacerbate Brugada ECG abnormalities and induce malignant ventricular extrasystoles [3], quinidine provides a unique therapeutic probe for investigating Ito-mediated arrhythmogenesis. This scenario requires the dihydrate sulfate salt form as specified in USP monographs for accurate dosing and formulation reproducibility.

CYP2D6 Phenotyping and Drug-Drug Interaction Studies

Quinidine sulfate dihydrate serves as the prototypical selective CYP2D6 inhibitor for in vitro and in vivo drug metabolism studies. With an IC50 of <0.05 µM for CYP2D6 and minimal inhibition of other major CYP isoforms (<30% inhibition at 5 µM) [4], quinidine enables precise CYP2D6 activity modulation without confounding effects on CYP1A2, CYP2B6, CYP2C8/9/19, CYP2E1, or CYP3A4. This selectivity profile is unmatched by other antiarrhythmic agents; for comparison, propafenone and flecainide are CYP2D6 substrates but lack comparable selective inhibitory potency. Procurement of USP-grade quinidine sulfate dihydrate ensures purity (99.0–101.0% on anhydrous basis) suitable for quantitative pharmacology studies [5].

Cardiac Ion Channel Pharmacology and Class Ia Antiarrhythmic Benchmarking

As the prototypical Class Ia antiarrhythmic, quinidine sulfate dihydrate serves as the essential reference compound for comparative sodium and potassium channel pharmacology studies. In patch-clamp assays, quinidine demonstrates defined IC50 values (ITO IC50 = 3.9 µM; IK IC50 = 14 µM in rat ventricular myocytes) [6], enabling calibration of novel antiarrhythmic candidates. Its differential effects on Ito, IKur, and IKr relative to disopyramide and procainamide provide a multi-parameter benchmarking framework for mechanism-of-action studies [7]. The dihydrate form with defined water content (4.0–5.5%) ensures accurate molar concentration calculations for electrophysiology buffers, critical for reproducible channel pharmacology data.

Active Metabolite Contribution Studies in Antiarrhythmic Pharmacology

Quinidine sulfate dihydrate serves as a parent compound for investigating the pharmacodynamic contribution of active metabolites. The major human metabolite 3-hydroxyquinidine exhibits approximately 20% of the parent compound's antiarrhythmic potency (EC50 10.7 mg/L vs. 2.2 mg/L) in isolated heart models [8], while quinidine-N-oxide shows no measurable activity up to 16 mg/L [8]. Steady-state studies in cardiac patients demonstrate that 3-hydroxyquinidine and 2'-oxoquinidinone achieve serum water concentrations reaching 61% and 39% of quinidine levels, respectively, with ED50 values comparable to the parent drug in murine ventricular fibrillation models (0.18, 0.17, and 0.21 mmoles/kg) [9]. This scenario requires highly pure quinidine sulfate dihydrate as starting material to eliminate confounding metabolite contamination.

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